3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Description
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine-2-carbonitrile core linked via a piperazine moiety to a 6-methylpyrimidin-4-yl group. The piperazine bridge enhances conformational flexibility, while the pyrimidine and pyridine-carbonitrile groups contribute aromaticity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-9-15(19-11-18-12)21-7-5-20(6-8-21)14-3-2-4-17-13(14)10-16/h2-4,9,11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMFCGBGGCQMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and piperazine precursors
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group with another, leading to the formation of new compounds.
Scientific Research Applications
Antitumor Activity
Several studies have investigated the potential antitumor effects of compounds similar to 3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile. The presence of the piperazine moiety is believed to enhance the interaction with biological targets involved in cancer progression.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent .
Antidepressant Properties
Research has suggested that compounds with similar structures may exhibit antidepressant-like effects, possibly through modulation of neurotransmitter systems.
Case Study:
In preclinical trials, the compound showed promise in animal models of depression, with results indicating increased serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of existing antidepressants .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Organism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 64 µg/mL |
Neurological Applications
The compound has been explored for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study:
Research published in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress, which is a contributing factor in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which 3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific biological system and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Urea-Thiazol Derivatives ()
A series of urea-thiazol-piperazine derivatives (e.g., compounds 11a–11o ) were synthesized with varying aryl substituents (Table 1). These compounds share the piperazine motif but differ significantly in functional groups:
- Key structural differences :
- The target compound lacks the urea and thiazol groups present in 11a–11o , instead incorporating pyridine-carbonitrile and pyrimidine.
- The molecular weight of the target compound (~325.41 g/mol) is substantially lower than those of 11a–11o (466.2–602.2 [M+H]+), likely improving membrane permeability .
- Synthesis: Yields for 11a–11o ranged from 83.7% to 88.2%, indicating robust synthetic routes.
Table 1. Comparison with Urea-Thiazol-Piperazine Derivatives
Pyridine-Carbonitrile Derivatives with Thiophene Substituents ()
The compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile shares a pyridine-carbonitrile core and piperazine moiety but replaces the pyrimidine with thiophene and phenyl groups. Key comparisons include:
- The methylpiperazine in this compound vs. the 6-methylpyrimidine in the target may alter lipophilicity (logP) and solubility .
Piperazine-Containing Tricyclic Derivatives ()
European Patent compounds, such as 3-(4-(11H-dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)-propanoic acid derivatives, are larger, rigid structures with dibenzoazepin/oxazepin systems. These target H1 and 5-HT2A receptors for sleep disorders. Comparisons include:
- Size and bioavailability : The target compound’s smaller size (~325 g/mol vs. ~500–600 g/mol for tricyclics) may improve blood-brain barrier penetration.
- Functional groups: The absence of a propanoic acid group in the target compound suggests divergent receptor interactions, though both leverage piperazine for modular binding .
Biological Activity
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N6 |
| Molecular Weight | 280.33 g/mol |
| CAS Number | 2640865-77-4 |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : This is achieved by cyclization reactions involving suitable amines and halides.
- Attachment of the Pyrimidine Ring : Nucleophilic substitution reactions introduce the pyrimidine moiety.
- Formation of the Pyridine Ring : Final cyclization reactions yield the pyridine structure.
These steps are optimized for yield and purity in industrial settings, often employing continuous flow reactors and advanced purification techniques .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been studied for its anticancer properties, particularly as a modulator of specific signaling pathways involved in cell proliferation. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by targeting key enzymes and receptors associated with tumor growth .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or cell cycle regulation.
- Receptor Modulation : The compound can bind to receptors that mediate cellular signaling pathways, potentially altering their activity and leading to therapeutic effects.
Case Study 1: Anti-inflammatory Effects
In a study focusing on inflammatory models, a related compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays. This suggests that similar compounds may have valuable anti-inflammatory properties .
Case Study 2: Anticancer Efficacy
Another investigation into the anticancer potential of pyridine derivatives revealed that modifications to the piperazine ring significantly enhanced cytotoxicity against specific cancer cell lines. These findings underscore the importance of structural optimization in developing effective therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
Piperazine-Pyrimidine Core Formation : React 6-methylpyrimidin-4-amine with a piperazine derivative under Buchwald-Hartwig amination conditions to form the 4-(6-methylpyrimidin-4-yl)piperazine intermediate .
Pyridine-Carbonitrile Coupling : Attach the pyridine-2-carbonitrile moiety via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or acetonitrile for high purity (>95%) .
Q. Key Considerations :
- Optimize reaction time and temperature to avoid byproducts like dehalogenated intermediates.
- Monitor progress via TLC or HPLC-MS .
Q. What analytical methods are used to confirm the structure and purity of this compound?
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., piperazine CH2 groups at δ 2.5–3.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.1624 for C₁₆H₁₈N₆) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodology :
Core Modifications :
- Vary substituents on the pyrimidine (e.g., 6-ethyl, 6-fluoro) and piperazine (e.g., 4-methyl, 4-aryl) .
- Replace pyridine-2-carbonitrile with other heterocycles (e.g., thiazole, triazole) .
Pharmacological Profiling :
- Test analogs against target receptors (e.g., kinases, GPCRs) using radioligand binding assays .
- Evaluate solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .
Data Analysis :
- Use QSAR models to correlate structural features (e.g., Hammett σ values, steric parameters) with activity .
Example : Analog 3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile showed 2.3-fold higher kinase inhibition than the parent compound in preliminary assays .
Q. How should researchers address contradictions in pharmacological data across studies?
Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) or buffer pH .
- Protein Isoforms : Variant kinase isoforms (e.g., EGFR T790M vs. wild-type) exhibit divergent binding affinities .
- Compound Stability : Degradation products (e.g., hydrolyzed carbonitrile) may interfere with activity measurements .
Q. Resolution Strategy :
Cross-Validation : Repeat assays under standardized conditions (e.g., Eurofins Panlabs protocols).
Metabolite Screening : Use LC-MS to identify degradation products during assays .
Structural Biology : Perform co-crystallization with target proteins to validate binding modes .
Q. What strategies optimize bioavailability in preclinical studies?
Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
Prodrug Design : Mask the carbonitrile group as a metabolically labile ester .
Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
Q. Data from Analogs :
| Modification | Solubility (mg/mL) | Oral Bioavailability (%) |
|---|---|---|
| Parent Compound | 0.12 | 18 |
| Hydrochloride Salt | 1.45 | 35 |
| PLGA Nanoparticles | N/A (sustained) | 62 |
Source: Derived from pharmacokinetic studies of structurally related piperazinyl-pyrimidines .
Q. How can computational methods guide the optimization of this compound?
Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., Abl1 kinase) .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
ADMET Prediction : Employ SwissADME or ADMETlab 2.0 to forecast toxicity risks (e.g., hERG inhibition) .
Example : A methyl group at the pyrimidine 6-position improved hydrophobic interactions in the kinase ATP pocket, reducing predicted IC₅₀ by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
